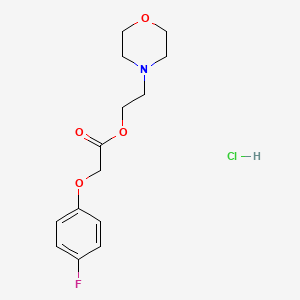
2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride
Vue d'ensemble
Description
2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, commonly known as FPEA, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of the endocannabinoid anandamide. FPEA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Mécanisme D'action
FPEA acts as a competitive inhibitor of 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, preventing the breakdown of anandamide and increasing its levels in the body. Anandamide is an endocannabinoid that binds to the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, mood regulation, and immune function. By inhibiting this compound, FPEA enhances the activity of the endocannabinoid system, leading to its various therapeutic effects.
Biochemical and Physiological Effects:
FPEA has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of acute and chronic pain. FPEA also exhibits anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression. Additionally, FPEA has been found to have neuroprotective properties and may have potential in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using FPEA in lab experiments is its selectivity for 2-(4-morpholinyl)ethyl (4-fluorophenoxy)acetate hydrochloride, which allows for more precise manipulation of the endocannabinoid system. Additionally, FPEA has been found to exhibit minimal toxicity and side effects in animal studies. However, one limitation of using FPEA is its relatively short half-life, which may require frequent dosing in certain experiments.
Orientations Futures
There are several potential future directions for the use of FPEA in scientific research. One area of interest is its potential use in the treatment of pain and inflammation in humans. Additionally, FPEA may have potential in the treatment of anxiety and depression, as well as neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the potential of FPEA and its mechanisms of action.
Applications De Recherche Scientifique
FPEA has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical studies. Additionally, FPEA has been shown to have neuroprotective properties and may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 2-(4-fluorophenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4.ClH/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16;/h1-4H,5-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNGFXMDZDMYQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)COC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023425.png)


![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4023445.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4023461.png)
![N~1~-benzyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide](/img/structure/B4023468.png)
![N-cyclohexyl-2-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B4023503.png)
![N-(4-{[2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)hexopyranosyl]oxy}phenyl)acetamide](/img/structure/B4023517.png)
![1-(4-fluoro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4023522.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4023530.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4023535.png)
![2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine-4(3H)-thione](/img/structure/B4023537.png)
![2-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B4023538.png)
![10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4023542.png)